3-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PROPANAMIDE
Overview
Description
3-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PROPANAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzylsulfonyl group attached to a propanamide backbone, with an isopropoxypropyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be prepared by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.
Amidation Reaction: The benzylsulfonyl chloride is then reacted with 3-isopropoxypropylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the isopropoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl sulfone derivatives.
Reduction: Benzyl sulfide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The isopropoxypropyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfonyl)-N-(2-isopropoxyethyl)propanamide
- 3-(benzylsulfonyl)-N-(3-methoxypropyl)propanamide
- 3-(benzylsulfonyl)-N-(3-ethoxypropyl)propanamide
Uniqueness
3-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PROPANAMIDE is unique due to the presence of the isopropoxypropyl group, which can influence its physicochemical properties and biological activity. This substituent can enhance the compound’s solubility and membrane permeability, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(3-propan-2-yloxypropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-14(2)21-11-6-10-17-16(18)9-12-22(19,20)13-15-7-4-3-5-8-15/h3-5,7-8,14H,6,9-13H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYDWEBTUAAAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCS(=O)(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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